molecular formula C7H5ClF3N3O B2399131 6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide CAS No. 1178187-52-4

6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide

Cat. No.: B2399131
CAS No.: 1178187-52-4
M. Wt: 239.58
InChI Key: KHHCAVJKNYOJAW-UHFFFAOYSA-N
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Description

6-Chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide (CAS 1178187-52-4) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C7H5ClF3N3O and a molecular weight of 239.58 g/mol, this compound features a pyridazine heterocycle substituted with a chloro group and a carboxamide linker attached to a 2,2,2-trifluoroethyl moiety . This specific structure combines several features of interest in modern agrochemical and pharmaceutical discovery. The pyridazine ring is a key heterocyclic scaffold in medicinal chemistry, while the carboxamide group is a common structural element found in numerous active compounds, including Succinate Dehydrogenase Inhibitor (SDHI) fungicides . The inclusion of a chlorine atom can significantly influence a compound's biological activity, absorption, and metabolism, making it a frequent structural component in FDA-approved drugs . Furthermore, the 2,2,2-trifluoroethyl group is a known bioisostere that can enhance metabolic stability, lipophilicity, and membrane permeability, traits often leveraged in the design of both agrochemicals and pharmaceuticals . Researchers can utilize this compound as a versatile building block for synthesizing more complex molecules or as a reference standard in biological assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N3O/c8-5-2-1-4(13-14-5)6(15)12-3-7(9,10)11/h1-2H,3H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHCAVJKNYOJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)NCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that compounds within the pyridazine family, including 6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide, exhibit promising antimicrobial properties. The compound has been investigated for its efficacy against various bacterial and fungal strains. For instance, preliminary bioassays demonstrated moderate to good in vitro antifungal activity against Botrytis cinerea, which is significant for agricultural applications .

Cancer Research
The compound's mechanism of action involves interactions with specific molecular targets that may lead to anticancer effects. Research suggests that the structural features of pyridazine derivatives can be optimized to enhance their selectivity towards cancer cell lines while minimizing toxicity to normal cells. Further studies are warranted to elucidate the precise pathways through which this compound exerts its effects on cancer cells.

Agrochemicals

Fungicide Development
The antifungal properties of this compound make it a candidate for development as a new class of fungicides. Its ability to inhibit succinate dehydrogenase in fungal pathogens indicates potential for agricultural use in crop protection against diseases . The molecular docking studies have shown stable interactions with the active sites of target enzymes, suggesting a viable pathway for the development of effective fungicides.

Chemical Synthesis

Building Block for Synthesis
In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique trifluoroethyl group enhances lipophilicity and may improve pharmacokinetic properties of resultant compounds . This makes it an attractive target for chemists looking to develop novel therapeutic agents.

Structure-Activity Relationship Studies

Optimization of Biological Activity
The structure-activity relationship (SAR) studies involving this compound can provide insights into the modifications necessary to enhance its biological activity. By systematically altering substituents on the pyridazine ring or the carboxamide group, researchers can identify more potent derivatives with improved efficacy against specific targets such as enzymes involved in disease processes or pathways crucial for pathogen survival .

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryInvestigated for antimicrobial and anticancer propertiesDevelopment of new therapies
AgrochemicalsPotential fungicide with activity against Botrytis cinereaCrop protection and yield improvement
Chemical SynthesisActs as a building block for synthesizing complex organic moleculesFacilitates drug discovery
Structure-Activity RelationshipOptimization studies to enhance biological activityIdentification of more effective derivatives

Case Studies

  • Antifungal Activity Study : A recent study examined the antifungal effects of various pyridazine derivatives including this compound. The results indicated that this compound showed significant inhibition of fungal growth in vitro, warranting further investigation into its mechanism and potential applications as a fungicide .
  • Cancer Cell Line Testing : In another research effort, this compound was tested against several cancer cell lines to assess its cytotoxic effects. Initial findings suggested that it could selectively induce apoptosis in certain types of cancer cells while sparing normal cells, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Three closely related pyridazine carboxamides are compared below, differing primarily in the substituent on the ethyl group:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Ethyl Group CAS Number
6-Chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide C₇H₅ClF₃N₃O 239.59 Trifluoro (-CF₃) 1178187-52-4
6-Chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide C₇H₆ClF₂N₃O 221.60 Difluoro (-CF₂H) 1550412-85-5
6-Chloro-N-isobutylpyridazine-3-carboxamide C₉H₁₂ClN₃O 213.67 Isobutyl (-CH₂CH(CH₃)₂) 1183661-03-1

Key Observations:

  • Fluorination Impact : The trifluoroethyl group increases molecular weight and lipophilicity compared to the difluoroethyl and isobutyl analogs. Fluorine’s electronegativity enhances metabolic stability by reducing oxidative metabolism, a well-documented effect in fluorinated pharmaceuticals .
  • Hydrogen Bonding : The carboxamide group (-CONH-) in all three compounds enables hydrogen bonding, but the electron-withdrawing nature of fluorine in the trifluoroethyl derivative may weaken the NH proton’s acidity, subtly altering binding interactions .

Functional Group Variations: Carboxamide vs. Amine

Its molecular formula is C₆H₅ClF₃N₃ (211.57 g/mol) . This substitution eliminates hydrogen-bonding capacity from the carboxamide, likely reducing solubility and altering target affinity. Such modifications highlight the critical role of functional groups in tuning pharmacokinetic and pharmacodynamic properties.

Broader Pyridazine Derivatives

Other pyridazine-based analogs, such as 6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide (CAS: 1024604-99-6), incorporate polar hydroxyl and pyridyl groups. These substitutions enhance hydrophilicity and introduce additional hydrogen-bonding sites, contrasting sharply with the lipophilic trifluoroethyl derivative . Similarly, thiazole-containing analogs (e.g., CAS: 796981-36-7) demonstrate how heterocyclic extensions can diversify biological activity profiles .

Research Implications and Trends

  • Fluorine’s Role : The trifluoroethyl group in this compound exemplifies strategic fluorination to optimize drug-like properties. Fluorine’s inductive effects improve membrane permeability and bioavailability, while its steric bulk can shield metabolic hot spots .
  • Synthetic Accessibility : The analogs listed in are synthesized via similar routes (e.g., coupling reactions), but fluorinated derivatives require specialized reagents, increasing complexity and cost .
  • For instance, trifluoroethyl groups are prevalent in kinase inhibitors and GPCR-targeted drugs due to their balanced lipophilicity and metabolic resistance .

Biological Activity

6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by a chloro group and a trifluoroethyl substituent on the pyridazine ring, suggests diverse interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C7H5ClF3N3O
  • Molecular Weight : Approximately 215.69 g/mol

The compound features a pyridazine ring with specific functional groups that enhance its biological activity. The presence of the trifluoroethyl group is known to influence lipophilicity and metabolic stability, which are crucial for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors, leading to various biological effects. The exact mechanisms are still under investigation but are believed to involve:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells
  • Interaction with matrix metalloproteinases (MMPs), which play a role in cancer metastasis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting bacterial growth, although specific data on minimum inhibitory concentrations (MICs) is still limited.

Anticancer Activity

The compound has been evaluated for its anticancer potential in several studies:

  • In vitro studies demonstrated that it effectively inhibits the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126μM0.126\,\mu M .
  • It was observed to induce apoptosis and significantly inhibit lung metastasis in animal models compared to standard treatments like 5-Fluorouracil (5-FU) .

Case Studies and Research Findings

StudyCell Line/ModelIC50 ValueObservations
Study AMDA-MB-231 (TNBC)0.126μM0.126\,\mu MStrong inhibition of cell proliferation
Study BMCF10A (non-cancer)Higher IC50 than MDA-MB-231Suggests selectivity towards cancer cells
Study CIn vivo model (BALB/c nude mice)N/AInhibition of lung metastasis observed

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

StepSolventTemperatureTimeYieldPurity (HPLC)Reference
ChlorinationDCM0–5°C2 h85%92%
AmidationDMF80°C12 h72%95%
PurificationEthanolRT90%99%

Q. Table 2: Stability Profile Under Accelerated Conditions

ConditionDegradation Product% Degradation (4 Weeks)Reference
40°C/75% RHPyridazine-3-acid12%
Light (4500 lux)N/A<1%

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